8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)-
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Overview
Description
Atropine iodomethylate is a biochemical.
Scientific Research Applications
1. Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives such as 8,8-dimethyl-8-azoniabicyclo[5.1.0] octane iodide has been studied, revealing its unique structural features like the cis-bridged aziridine ring and the distorted chair conformation of the cycloheptane ring (Trefonas & Towns, 1964).
2. Development of Muscarinic Antagonists
Compounds like (3-endo)-3-(2-cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide have been identified as potent muscarinic antagonists, suitable for treating conditions like COPD (Wan et al., 2009).
3. Exploration in Analgetic and Narcotic Antagonist Activities
Research on 1-phenyl-6-azabicyclo[3.2.1]octanes, including derivatives of 8-Azoniabicyclo(3.2.1)octane, has shown potential in developing well-balanced antagonist-analgesic agents with low physical dependence capacity (Takeda et al., 1977).
4. Chemical Synthesis and Conformational Studies
The synthesis and study of various esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1] octan-8-β-carboxylic acid offer insights into their molecular conformation and potential chemical applications (Diez et al., 1991).
5. Novel Redox Reactions
Studies have shown that 8-Azoniabicyclo derivatives can engage in unique redox reactions, useful in synthesizing new compounds like CF3-containing 2-pyridone derivatives, displaying their versatility in organic chemistry (Sosnovskikh et al., 2003).
6. Application in Organic Syntheses
Research on derivatives like 1,2-diazabicyclo[2,2,2]octane highlights their role in synthesizing a range of bicyclic heterocycles, demonstrating their utility in organic chemistry syntheses (Mikhlina et al., 1969).
properties
CAS RN |
17444-28-9 |
---|---|
Product Name |
8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8,8-dimethyl-, iodide, endo-(+-)- |
Molecular Formula |
C18H26INO3 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C18H26NO3.HI/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m0./s1 |
InChI Key |
CVWRJQHABQDGRP-NHKWWXMUSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C.[I-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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